![molecular formula C26H22O7 B220613 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose CAS No. 124152-17-6](/img/structure/B220613.png)
1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose
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Overview
Description
1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is an intermediary compound utilized in the creation of antiviral drugs. It plays an essential part in the synthesis of nucleoside analogs, which are employed for the research of treating viral diseases such as HIV and hepatitis .
Molecular Structure Analysis
The molecular formula of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is C26H22O7. The molecular weight is 446.4 g/mol . The compound has a complex structure with multiple benzoyl groups attached to the ribopyranose ring .Scientific Research Applications
Chromones and Radical Scavengers
Chromones, similar in structure to benzopyran derivatives, have been recognized for their antioxidant properties, potentially relevant to the study of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose. The ability of chromones to neutralize active oxygen and free radicals suggests their use in mitigating cell impairment and diseases (Yadav et al., 2014).
Benzene-1,3,5-tricarboxamide and Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives, showcasing a similar benzene core to 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose, underline the importance of benzene derivatives in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized structures highlights the potential for 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose in similar fields (Cantekin et al., 2012).
Antioxidant Activity Analysis
The methodologies used in determining antioxidant activity, as reviewed by Munteanu and Apetrei (2021), could be applicable for assessing the antioxidant properties of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose (Munteanu & Apetrei, 2021).
Detoxification Studies with Lactic Acid Bacteria
Research on the use of probiotics and lactic acid bacteria for detoxifying contaminants like benzo[a]pyrene (B[a]p) might offer insights into the potential applications of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose in food safety or pharmacology (Shoukat, 2020).
Hexaazatriphenylene Derivatives in Organic Materials
The role of hexaazatriphenylene (HAT) derivatives in the development of organic materials, including their use as n-type semiconductors and in energy storage, points to the possible use of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose in similar applications (Segura et al., 2015).
Baicalein and Anti-cancer Effects
The study of baicalein, a flavonoid compound, for its anti-cancer activities provides a model for investigating the biological activities of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose, particularly if it shares similar structural features or functional groups (Bie et al., 2017).
Mechanism of Action
Target of Action
Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI), also known as (2S,4S,5R)-5-((Benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate or 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose, is a ribose-derived compound used in nucleoside synthesis . The primary targets of this compound are the nucleosides in the DNA and RNA of cells.
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of nucleosides. It plays an essential part in the synthesis of nucleoside analogs, which are employed for the research of treating viral diseases such as HIV and hepatitis .
properties
IUPAC Name |
[(2R,3S,5S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEODWWVAXXZRMB-ZRBLBEILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) |
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